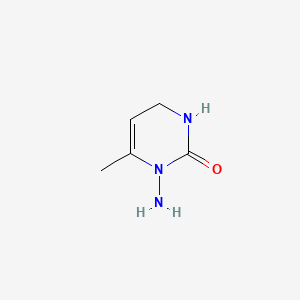![molecular formula C9H17NO5 B575214 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate CAS No. 191274-40-5](/img/structure/B575214.png)
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis . This compound is often employed in peptide synthesis and other applications where temporary protection of the amino group is required .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves the reaction of N-(tert-Butyloxycarbonyl)glycine with 2-hydroxyethyl ester. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Applications De Recherche Scientifique
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is widely used in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate involves the protection of amino groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of a free amine, carbon dioxide, and tert-butyl alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is unique due to its specific application in protecting amino groups in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in peptide synthesis and other applications requiring temporary protection of amino groups .
Propriétés
Numéro CAS |
191274-40-5 |
|---|---|
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.237 |
Nom IUPAC |
2-hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6-7(12)14-5-4-11/h11H,4-6H2,1-3H3,(H,10,13) |
Clé InChI |
CZOCFMDUDUNPMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCO |
Synonymes |
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-hydroxyethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[Benzyl(dimethyl)silyl]pyridine](/img/structure/B575134.png)
![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)

![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)

![Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane](/img/structure/B575145.png)


![1',3'-Dihydrospiro[azetidine-2,2'-benzo[d]pyrrolo[1,2-a]imidazole]](/img/structure/B575153.png)
